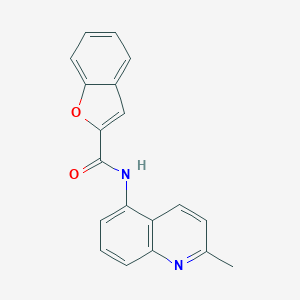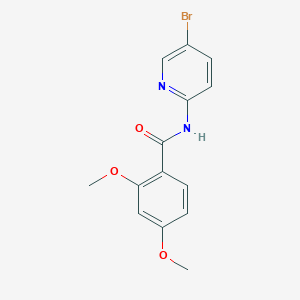![molecular formula C22H14FN3O2 B243771 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
作用機序
The mechanism of action of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and Alzheimer's disease. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid beta plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In Alzheimer's disease, it has been found to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
実験室実験の利点と制限
One advantage of using 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in laboratory experiments is its potential therapeutic applications. The compound has been found to have anticancer and Alzheimer's disease properties, which makes it a promising candidate for further research. However, one limitation of using the compound is its potential toxicity, which may affect the accuracy and reliability of the results obtained from laboratory experiments.
将来の方向性
There are several future directions for the scientific research application of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One future direction is to investigate the compound's potential use in combination with other anticancer or Alzheimer's disease drugs to enhance its effectiveness. Another future direction is to investigate the compound's potential use in other diseases, such as Parkinson's disease or multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of the compound for therapeutic applications.
合成法
The synthesis of 4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been achieved through various methods. One of the most commonly used methods is the reaction of 2-fluoro-4-nitrobenzoic acid with 5-methyl-2-aminobenzoxazole, followed by the reaction with cyanoacetic acid and subsequent dehydration. Another method involves the reaction of 4-cyano-2-fluorobenzoyl chloride with 5-methyl-2-aminobenzoxazole, followed by the reaction with aniline. The synthesis method used may affect the purity and yield of the compound, which can impact its effectiveness in scientific research.
科学的研究の応用
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, with studies showing that it can inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
特性
分子式 |
C22H14FN3O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H14FN3O2/c1-13-5-8-20-19(9-13)26-22(28-20)15-3-2-4-16(11-15)25-21(27)17-7-6-14(12-24)10-18(17)23/h2-11H,1H3,(H,25,27) |
InChIキー |
QDAHUQIOQGDAPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
正規SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)


![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)